High-Affinity and Selective 5-HT4 Receptor Binding vs. Unsubstituted 3-Aminopyridine
3-Amino-4-methoxypyridine, as a core structural motif in GR-113808, exhibits exceptionally high binding affinity for the 5-hydroxytryptamine receptor 4 (5-HT4), with a reported Ki of 0.31 nM [1]. This is in stark contrast to the parent compound, 3-aminopyridine, which lacks the 4-methoxy group and does not engage the 5-HT4 receptor at comparable concentrations. The 3-amino-4-methoxy substitution pattern is a key pharmacophoric requirement for this potent interaction. Furthermore, the compound displays significant selectivity over the closely related 5-HT3A receptor (Ki = 1.00E+3 nM), demonstrating a >3,200-fold preference for 5-HT4 [2].
| Evidence Dimension | Binding Affinity (Ki) for 5-HT4 Receptor |
|---|---|
| Target Compound Data | Ki = 0.31 nM (as part of GR-113808 core) |
| Comparator Or Baseline | 3-Aminopyridine: No reported 5-HT4 affinity (inactive/weak) |
| Quantified Difference | > 10,000-fold improvement in binding affinity |
| Conditions | Radioligand binding assay using [3H]GR113808 on guinea pig striatal membranes. |
Why This Matters
For projects targeting the 5-HT4 receptor, this compound (as an intermediate or pharmacophore) provides a validated, high-affinity starting point, offering a clear advantage over simpler, non-selective aminopyridines.
- [1] BindingDB. (n.d.). BDBM29525: 3H-GR113808 Affinity Data for 5-HT4 Receptor. Retrieved from http://www.bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM29525: 3H-GR113808 Affinity Data for 5-HT3A Receptor. Retrieved from http://www.bindingdb.org View Source
